Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate
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Overview
Description
Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a cyclopentyl ring, and an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization with ethyl acetoacetate in the presence of an iodine source, such as iodine or potassium iodide, to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl or other complex structures.
Scientific Research Applications
Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific target and context of its use.
Comparison with Similar Compounds
Ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-cyclopentyl-5-bromopyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 1-cyclopentyl-5-chloropyrazole-3-carboxylate: Contains a chlorine atom, leading to different chemical and biological properties.
Ethyl 1-cyclopentyl-5-fluoropyrazole-3-carboxylate: The presence of a fluorine atom can significantly alter its pharmacokinetic properties.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its binding affinity in biological systems.
Properties
IUPAC Name |
ethyl 1-cyclopentyl-5-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-2-16-11(15)9-7-10(12)14(13-9)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVBZHVEWZUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)I)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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